Bienvenue dans la boutique en ligne BenchChem!

(R)-3-(Pyridin-3-yl)morpholine

mTOR inhibitors PI3K selectivity enantioselectivity

Procure (R)-3-(Pyridin-3-yl)morpholine (CAS 1213691-34-9) as a defined single-enantiomer building block for medicinal chemistry. Use to ensure reproducible SAR in kinase inhibitor and CNS programs, avoiding confounding variables from racemate or (S)-enantiomer (CAS 1213926-51-2). The 3-pyridyl regioisomer offers distinct lipophilicity for CNS penetration.

Molecular Formula C9H12N2O
Molecular Weight 164.2 g/mol
CAS No. 1213691-34-9
Cat. No. B1604478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-(Pyridin-3-yl)morpholine
CAS1213691-34-9
Molecular FormulaC9H12N2O
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESC1COCC(N1)C2=CN=CC=C2
InChIInChI=1S/C9H12N2O/c1-2-8(6-10-3-1)9-7-12-5-4-11-9/h1-3,6,9,11H,4-5,7H2/t9-/m0/s1
InChIKeyRNOJNTZCFOIEMH-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-3-(Pyridin-3-yl)morpholine (CAS 1213691-34-9) – Chiral Morpholine Scaffold for Kinase and CNS Drug Discovery


(R)-3-(Pyridin-3-yl)morpholine (CAS 1213691-34-9) is a chiral heterocyclic compound comprising a morpholine ring substituted at the 3-position with a pyridin-3-yl group. It serves as a versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and central nervous system (CNS) agents [1]. The (R)-enantiomer possesses a defined three‑dimensional geometry that distinguishes it from the (S)-enantiomer (CAS 1213926-51-2) and the racemic mixture (CAS 887344-25-4), a distinction critical in structure‑based drug design [2].

Why Generic Substitution of (R)-3-(Pyridin-3-yl)morpholine with Racemic or Regioisomeric Analogs Fails in Quantitative Assays


In‑class morpholine derivatives cannot be interchanged generically. Chiral morpholines yield enantiomers with distinct selectivity and potency profiles due to differential binding to asymmetric pockets in target proteins such as mTOR and PI3K [1]. Furthermore, regioisomers (2‑pyridyl vs. 3‑pyridyl vs. 4‑pyridyl) exhibit divergent lipophilicity and hydrogen‑bonding capabilities, directly affecting permeability, metabolic stability, and target engagement. Substituting the (R)-3-pyridin‑3‑yl scaffold with a racemic mixture or an alternative pyridine attachment point introduces uncontrolled variables that compromise SAR reproducibility and PK/PD correlations.

Quantitative Differentiation Evidence for (R)-3-(Pyridin-3-yl)morpholine vs. Enantiomeric and Regioisomeric Comparators


Enantioselective Differentiation in mTOR/PI3K Inhibitor Selectivity: Class-Level Inference for (R)-3-(Pyridin-3-yl)morpholine

Chiral morpholine‑containing inhibitors display profound enantiomer‑dependent differences in potency and selectivity. In a series of pyrazolopyrimidine‑based mTOR inhibitors, replacing a morpholine with a bridged chiral morpholine yielded enantiomers with subnanomolar mTOR IC50 values and up to 26,000‑fold selectivity over PI3Kα [1]. While (R)-3-(Pyridin-3-yl)morpholine itself has not been reported in a direct enantiomer pair, this class‑level behavior establishes that the (R)-enantiomer of any chiral morpholine cannot be assumed equipotent to its (S)-antipode.

mTOR inhibitors PI3K selectivity enantioselectivity kinase drug discovery

Regioisomeric Modulation of Lipophilicity: 3‑Pyridyl vs. 4‑Pyridyl Isomers

The position of the pyridine nitrogen dictates the electronic distribution and hydrogen‑bonding potential of the scaffold. Computed LogP values for 3-(pyridin-3-yl)morpholine range from 0.155 to 0.743 , whereas the 4‑pyridyl isomer exhibits a lower XLogP3-AA of −0.1 . This difference in lipophilicity directly influences passive permeability and CNS penetration potential, making the 3‑pyridyl regioisomer a more favorable candidate for oral bioavailability and brain exposure.

lipophilicity LogP CNS penetration regioisomers

In Vitro Enzyme Inhibition: Dihydroorotase IC50 as a Baseline Activity Fingerprint

BindingDB reports an IC50 of 1.80 × 10⁵ nM for 3-(pyridin-3-yl)morpholine against dihydroorotase from mouse Ehrlich ascites at pH 7.37 [1]. The entry does not specify stereochemistry, likely representing the racemate. Direct comparative data for the (R)-enantiomer or the (S)-enantiomer are not available. Nonetheless, this value serves as a benchmark for assessing the activity of new derivatives and highlights that even the unoptimized scaffold possesses measurable enzymatic activity, albeit weak.

dihydroorotase IC50 enzymatic assay SAR

High‑Value Application Scenarios for (R)-3-(Pyridin-3-yl)morpholine in Drug Discovery and Chemical Biology


Enantioselective Structure‑Activity Relationship (SAR) Studies for Kinase Inhibitors

Use the (R)-enantiomer as a single‑enantiomer building block to construct chiral morpholine‑containing kinase inhibitors. The class‑level evidence of enantiomer‑dependent mTOR/PI3K selectivity [1] underscores the necessity of employing a defined stereoisomer to generate SAR data that are reproducible and interpretable. Substituting the racemate or the (S)-enantiomer would confound potency and selectivity measurements.

Regioisomeric Profiling for CNS Penetration Optimization

Employ the 3‑pyridyl regioisomer to explore the lipophilicity‑permeability relationship in CNS‑targeted programs. The measured LogP range (0.155–0.743) positions (R)-3-(Pyridin-3-yl)morpholine in a favorable lipophilicity window for blood‑brain barrier penetration, distinct from the 4‑pyridyl isomer. This enables direct comparison of brain exposure and target engagement across regioisomeric series.

Fragment‑Based Lead Discovery and Enzymatic Assay Validation

Leverage the dihydroorotase inhibition data (IC50 = 180 µM) [2] as a fragment‑screening benchmark. The compound’s weak yet measurable activity validates its ability to bind the enzyme active site, making it suitable for fragment elaboration or as a negative control in high‑throughput enzymatic assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-3-(Pyridin-3-yl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.